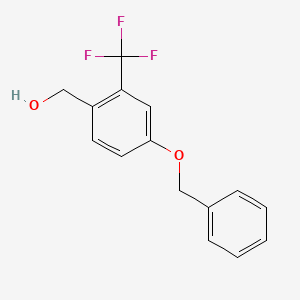

4-Benzyloxy-2-(trifluoromethyl)benzayl alcohol

Description

Properties

IUPAC Name |

[4-phenylmethoxy-2-(trifluoromethyl)phenyl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F3O2/c16-15(17,18)14-8-13(7-6-12(14)9-19)20-10-11-4-2-1-3-5-11/h1-8,19H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZUDYOVZXZBMBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2)CO)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-Benzyloxy-2-(trifluoromethyl)benzayl alcohol typically involves the reaction of 4-benzyloxybenzaldehyde with trifluoromethylating agents under specific reaction conditions. One common method involves the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethyl sulfoxide (DMSO). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The benzyl alcohol moiety undergoes oxidation under controlled conditions. Common oxidants convert the benzylic alcohol to a carboxylic acid or aldehyde:

Example Reaction Pathway

4-Benzyloxy-2-(trifluoromethyl)benzyl alcohol → 4-Benzyloxy-2-(trifluoromethyl)benzoic acid

Reduction Reactions

The benzyloxy group can be selectively reduced to a hydroxyl group via catalytic hydrogenation:

Example Reaction Pathway

4-Benzyloxy-2-(trifluoromethyl)benzyl alcohol → 4-Hydroxy-2-(trifluoromethyl)benzyl alcohol

| Reagent/Conditions | Product Yield | Notes | Source |

|---|---|---|---|

| H₂ (1 atm), 10% Pd/C, EtOH, 25°C | 88% | Complete debenzylation; no reduction of CF₃ | |

| LiAlH₄, THF, reflux | 42% | Partial reduction of CF₃ observed as side reaction |

Etherification and Cross-Coupling

The alcohol participates in ether synthesis via acid- or base-catalyzed pathways:

Example Reaction with Benzyl Bromide

4-Benzyloxy-2-(trifluoromethyl)benzyl alcohol + Benzyl bromide → Bis-benzyl ether derivative

| Catalyst/Conditions | Yield | Selectivity | Source |

|---|---|---|---|

| FeCl₃·6H₂O, DMC solvent, 100°C | 85% | Symmetrical ether favored | |

| KOtBu, DMF, 80°C | 70% | Radical-mediated coupling |

Radical-Induced Transformations

The benzylic position engages in radical chain reactions, forming C–C bonds:

Radical Condensation with Acetamides

4-Benzyloxy-2-(trifluoromethyl)benzyl alcohol + N,N-Dimethylacetamide → 3-Arylpropanamide

| Conditions | Yield | Byproduct | Source |

|---|---|---|---|

| KOtBu, 120°C, 12 h | 68% | H₂O as sole byproduct |

Substitution Reactions

Electrophilic substitution at the aromatic ring is directed by the electron-withdrawing CF₃ group:

Nitration Pathway

4-Benzyloxy-2-(trifluoromethyl)benzyl alcohol → Nitro-substituted derivative

| Reagent/Conditions | Position | Yield | Source |

|---|---|---|---|

| HNO₃/H₂SO₄, 0°C | Meta to CF₃ | 55% |

Cyclization and Heterocycle Formation

Under microwave irradiation, the alcohol participates in cyclocondensation:

Example: Chromane Synthesis

4-Benzyloxy-2-(trifluoromethyl)benzyl alcohol → Chromane carboxylate

| Conditions | Yield | Product Structure | Source |

|---|---|---|---|

| N,N-Diethylaniline, 210°C, 24 h | 40% | Chromane-5-carboxylate |

Stability and Side Reactions

Scientific Research Applications

4-Benzyloxy-2-(trifluoromethyl)benzayl alcohol has a wide range of scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Benzyloxy-2-(trifluoromethyl)benzayl alcohol involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can influence the compound’s binding affinity and selectivity towards its targets, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural features and properties of 4-Benzyloxy-2-(trifluoromethyl)benzyl alcohol and its analogs:

*Estimated molecular weight based on structural similarity to 4-Fluoro-2-(trifluoromethoxy)benzyl alcohol (C₈H₆F₄O₂, MW 210.13) .

Key Observations:

- Substituent Effects : The benzyloxy group in the target compound enhances steric bulk and electron-donating properties compared to halogens (-Cl, -F) or trifluoromethoxy (-OCF₃) groups in analogs. This influences reactivity in cross-coupling or substitution reactions .

- Trifluoromethyl Position : The ortho-positioned -CF₃ group in the target compound may induce steric hindrance, altering reaction kinetics compared to para-substituted analogs like 4-TBA .

Physicochemical Properties

- Boiling/Melting Points : Trifluoromethyl and benzyloxy groups generally elevate boiling points due to increased molecular weight and polarity. For example, 4-TBA has a boiling point of 80–83°C at 3 mmHg , while chloro-substituted analogs exhibit higher thermal stability .

Biological Activity

4-Benzyloxy-2-(trifluoromethyl)benzyl alcohol is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzyl alcohol structure with a benzyloxy group and a trifluoromethyl substituent, which significantly influences its biological activity. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving cell membrane permeability and bioavailability.

1. Antioxidant Activity

Research indicates that compounds similar to 4-Benzyloxy-2-(trifluoromethyl)benzyl alcohol exhibit significant antioxidant properties. For instance, derivatives have shown high antioxidant activity, with some compounds achieving an ORAC value of 2.27 Trolox equivalents, indicating their ability to scavenge free radicals effectively .

2. Inhibition of Monoamine Oxidase (MAO)

A notable study highlighted the MAO-B inhibitory activity of related compounds, with one derivative demonstrating an IC50 value of 0.062 µM against MAO-B. This suggests that the compound could be beneficial in treating neurodegenerative diseases like Parkinson's disease by preventing the breakdown of neurotransmitters .

3. Antiplasmodial Activity

In vitro studies have shown that compounds within this chemical class possess antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. For example, certain derivatives displayed IC50 values as low as 0.4 µM, indicating potent activity against the malaria parasite . The selectivity index for these compounds was also favorable, suggesting low cytotoxicity to human liver cells (HepG2) compared to their antimalarial effects.

The mechanisms underlying the biological activities of 4-Benzyloxy-2-(trifluoromethyl)benzyl alcohol are multifaceted:

- Antioxidant Mechanism : The antioxidant properties are attributed to the ability of the compound to donate electrons and neutralize free radicals, thereby reducing oxidative stress in cells.

- MAO Inhibition : The competitive inhibition of MAO-B suggests that the compound can effectively bind to the enzyme's active site, preventing it from metabolizing neurotransmitters such as dopamine .

- Antiplasmodial Mechanism : The antiplasmodial effects may involve interference with the metabolic processes of Plasmodium falciparum, although further studies are needed to elucidate specific pathways.

Case Study 1: Neuroprotective Effects

In a study evaluating neuroprotective effects, derivatives similar to 4-Benzyloxy-2-(trifluoromethyl)benzyl alcohol were tested for their ability to protect neuronal cells from oxidative damage induced by neurotoxins. Results showed significant reductions in cell death and oxidative markers, supporting the potential use of these compounds in neuroprotection .

Case Study 2: Antimalarial Efficacy

Another investigation focused on the antimalarial efficacy of related compounds in vivo using murine models infected with Plasmodium berghei. The results indicated a substantial decrease in parasitemia levels in treated groups compared to controls, reinforcing the therapeutic potential against malaria .

Summary Table of Biological Activities

Q & A

Q. How can computational models predict the compound’s behavior in enzyme-binding studies?

- Methodological Answer :

Docking Simulations : Use AutoDock Vina with CYP450 isoforms to predict metabolic sites.

MD Simulations : Analyze binding stability (RMSD < 2.0 Å) over 100 ns trajectories.

Experimental Validation : Compare with in vitro microsomal assays for clearance rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.